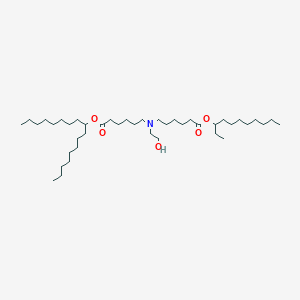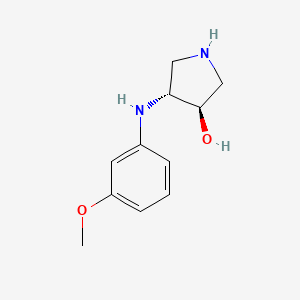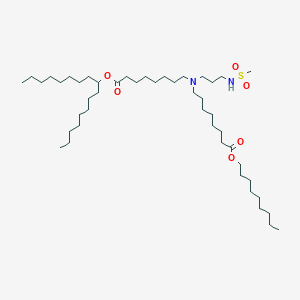![molecular formula C16H21N5OS2 B13356528 N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13356528.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the core triazole ring, followed by the introduction of the thiophene and ethyl groups. The final steps involve the addition of the cyano and dimethylpropyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound may participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.
Industry
In industrial applications, the compound may be used in the development of new polymers or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which “N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The presence of the thiophene ring in “N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” may confer unique electronic properties, potentially enhancing its reactivity or binding affinity compared to similar compounds with different aromatic rings.
Propiedades
Fórmula molecular |
C16H21N5OS2 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
N-(2-cyano-3-methylbutan-2-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H21N5OS2/c1-5-21-14(12-7-6-8-23-12)19-20-15(21)24-9-13(22)18-16(4,10-17)11(2)3/h6-8,11H,5,9H2,1-4H3,(H,18,22) |
Clave InChI |
YVQABBGVWXVOCL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC(C)(C#N)C(C)C)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13356447.png)
![(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B13356455.png)
![2,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B13356457.png)
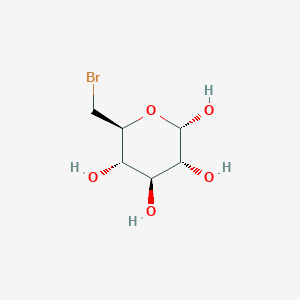
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356465.png)
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B13356468.png)
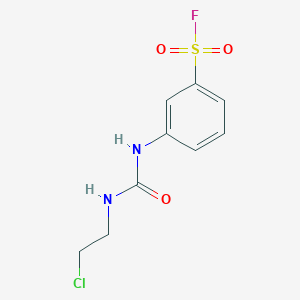

![(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13356500.png)
![6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356502.png)
![Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B13356509.png)
